Propofol beta-D-Glucuronide
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Overview
Description
Propofol beta-D-Glucuronide is a metabolite of the widely used intravenous anesthetic propofol. Propofol is commonly used for procedural sedation, monitored anesthesia care, and as an induction agent for general anesthesia. The glucuronidation of propofol, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A9, results in the formation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propofol beta-D-Glucuronide involves the glucuronidation of propofol. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A9, which transfers the glucuronic acid moiety from UDP-glucuronic acid to propofol. The reaction typically occurs in the liver, where the enzyme is highly expressed .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using recombinant human UDP-glucuronosyltransferase 1A9 expressed in insect cell microsomes .
Chemical Reactions Analysis
Types of Reactions: Propofol beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase 1A9. The reaction conditions typically involve a physiological pH and temperature, as it occurs naturally in the liver .
Major Products Formed: The primary product of the glucuronidation reaction is this compound itself. No significant secondary products are formed under normal conditions .
Scientific Research Applications
Propofol beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and clearance of propofol in the human body.
Toxicology: It helps in understanding the toxicological profile of propofol and its metabolites.
Drug Development: It is used in the development of new anesthetic agents and in the study of drug interactions involving propofol.
Biomarker Research: It serves as a biomarker for propofol exposure and metabolism in clinical and forensic studies.
Mechanism of Action
Propofol beta-D-Glucuronide itself does not have a direct pharmacological effect. its formation is a crucial step in the metabolism and clearance of propofol. Propofol exerts its effects by potentiating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA A receptor, leading to sedation and anesthesia . The glucuronidation of propofol facilitates its excretion from the body, thereby terminating its pharmacological action .
Comparison with Similar Compounds
Morphine-6-Glucuronide: A metabolite of morphine with significant pharmacological activity.
Paracetamol Glucuronide: A major metabolite of paracetamol, aiding in its excretion.
Diclofenac Glucuronide: A metabolite of diclofenac, involved in its clearance.
Uniqueness: Propofol beta-D-Glucuronide is unique in its formation and role in the metabolism of propofol. Unlike some glucuronides that retain pharmacological activity, this compound is primarily involved in the detoxification and excretion of propofol .
Properties
Molecular Formula |
C18H26O7 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23) |
InChI Key |
JZSJIASBMOIIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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